
(2-(Benzyloxy)-5-bromophényl)méthanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(2-(Benzyloxy)-5-bromophenyl)methanol” would likely involve a benzene ring with a benzyloxy (benzyl and oxygen) group, a bromine atom, and a methanol group attached. The exact structure would depend on the positions of these substituents on the benzene ring .
Chemical Reactions Analysis
The chemical reactions involving “(2-(Benzyloxy)-5-bromophenyl)methanol” would depend on the specific conditions and reagents used. Benzyloxy compounds can undergo a variety of reactions, including substitutions, eliminations, and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Benzyloxy)-5-bromophenyl)methanol” would depend on its exact molecular structure. For example, similar compounds like benzyloxy methanol have a molecular weight of 138.16 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .
Applications De Recherche Scientifique
1. Synthèse d'éthers et d'esters benzyliques “(2-(Benzyloxy)-5-bromophényl)méthanol” pourrait potentiellement être utilisé dans la synthèse d'éthers et d'esters benzyliques . Un composé apparenté, le triflate de 2-benzyloxy-1-méthylpyridinium, a été identifié comme un nouveau réactif doux, pratique et dans certains cas exceptionnellement efficace pour la synthèse d'éthers et d'esters benzyliques . Cela suggère que “this compound” pourrait avoir des propriétés similaires et pourrait être utilisé dans un contexte similaire.
Utilisation comme groupe protecteur
Le groupe benzyle est largement utilisé comme groupe protecteur en synthèse organique . Compte tenu de la similitude structurale entre “this compound” et d'autres composés benzyliques, il est possible que ce composé puisse également être utilisé comme groupe protecteur.
Synthèse de composés fluorés
Un composé apparenté, l'acide 2-benzyloxy-5-fluorophénylboronique, est disponible dans le commerce . Cela suggère que “this compound” pourrait potentiellement être utilisé dans la synthèse de composés fluorés, qui ont des applications dans les produits pharmaceutiques et les produits agrochimiques.
Procédés de conversion d'énergie en méthanol
Bien qu'il n'y ait aucune preuve directe de l'utilisation de “this compound” dans les procédés de conversion d'énergie en méthanol, il convient de noter que le méthanol et ses dérivés jouent un rôle crucial dans ces procédés . Par conséquent, il est possible que ce composé trouve des applications dans ce domaine.
Mécanisme D'action
Target of Action
Benzylic compounds are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Benzylic compounds, in general, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with biological targets.
Biochemical Pathways
Benzylic compounds can participate in various biochemical reactions, including oxidation and reduction . These reactions can affect multiple biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
The pharmacokinetics of similar benzylic compounds suggest that they can be absorbed and distributed in the body, metabolized (often through oxidation and reduction), and eventually excreted .
Result of Action
The reactions it undergoes, such as free radical bromination and nucleophilic substitution, can lead to changes in its structure, potentially altering its biological activity .
Action Environment
The action, efficacy, and stability of (2-(Benzyloxy)-5-bromophenyl)methanol can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can impact its reactivity and interactions .
Orientations Futures
Propriétés
IUPAC Name |
(5-bromo-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDBRISXEJMHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358458 | |
| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177759-46-5 | |
| Record name | 5-Bromo-2-(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177759-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
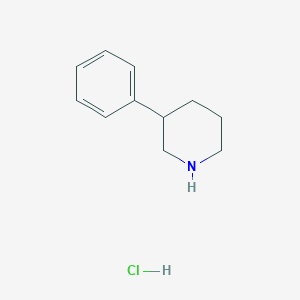
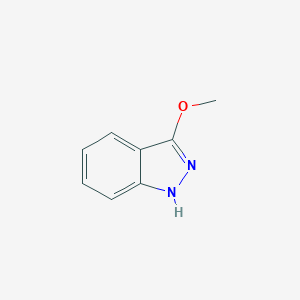
![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-](/img/structure/B176692.png)
![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)

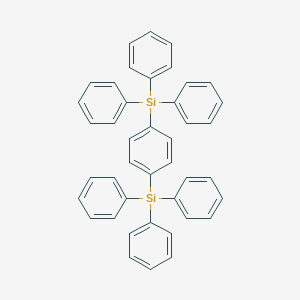

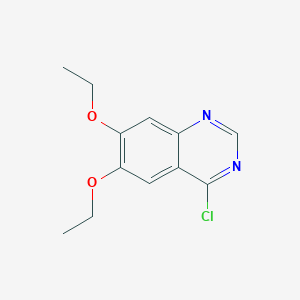

![(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B176712.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B176719.png)
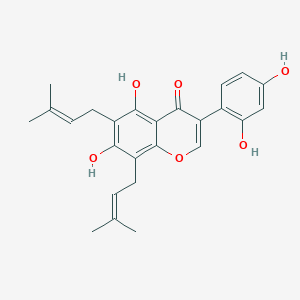
![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)

